N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-20(24(22,23)12-13-5-3-2-4-6-13)15-7-8-21(11-15)16-18-9-14(17)10-19-16/h2-6,9-10,15H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGJUAHHOXQMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=N2)F)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-chloro-n2-[(1s)-1-(5-fluoropyrimidin-2-yl)ethyl]-n4-(5-methyl-1h-pyrazol-3-yl)pyrimidine-2,4-diamine (azd1480), have been identified as potent inhibitors of the jak/stat pathway.
Mode of Action
Similar compounds have been shown to inhibit signaling and proliferation of jak2 v617f cell lines in vitro. This suggests that N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide may interact with its targets to inhibit certain signaling pathways, leading to changes in cellular proliferation.
Biochemical Pathways
The jak/stat pathway, which is targeted by similar compounds, plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the dna in the cell nucleus, causing dna transcription and activity in the cell.
Pharmacokinetics
Similar compounds have demonstrated excellent physical properties and preclinical pharmacokinetics. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Similar compounds have demonstrated in vivo efficacy in a tel-jak2 model, suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes including respiration and acid-base balance. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered biochemical pathways and physiological responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the Jak/Stat signaling pathway, which is critical for cell growth and differentiation. Additionally, changes in gene expression and metabolic fluxes have been observed, indicating its potential impact on cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as Jak2, by binding to their active sites and preventing their normal function. This inhibition leads to downstream effects on gene expression and cellular processes, ultimately altering the physiological state of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy. Long-term effects on cellular function include sustained inhibition of enzyme activity and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruption of normal cellular processes and potential organ damage. Threshold effects are also noted, where a certain dosage level is required to achieve the desired biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with carbonic anhydrase, for example, affects the enzyme’s activity and subsequently alters the metabolic pathways it regulates. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, binding to transport proteins can facilitate its movement across cellular membranes, while interactions with binding proteins can affect its distribution within the cytoplasm and organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its effects on gene expression, while distribution to the mitochondria could impact cellular metabolism.
Biological Activity
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring, a fluoropyrimidine moiety, and a methanesulfonamide group, making it an attractive candidate for various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H15FN4O |
| Molecular Weight | 238.26 g/mol |
| IUPAC Name | N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide |
| InChI | InChI=1S/C11H15FN4O/c1-8(17)15(2)10-3-4-16(7-10)11-13-5-9(12)6-14-11/h5-6,10H,3-4,7H2,1-2H3 |
| Canonical SMILES | CC(=O)N(C)C1CCN(C1)C2=NC=C(C=N2)F |
The biological activity of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is primarily attributed to its interaction with specific molecular targets. The fluoropyrimidine moiety may facilitate binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could alter receptor signaling pathways, influencing cellular responses.
Anticancer Activity
Research has indicated that compounds similar to N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide exhibit potent anticancer properties. For instance, studies have shown that fluorinated analogues can inhibit the proliferation of cancer cells such as L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism often involves the intracellular release of active metabolites that interfere with nucleic acid synthesis.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various human cell lines. The results are summarized in the following table:
| Cell Line | CC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 10.5 |
| A549 (lung carcinoma) | 15.0 |
| MRC-5 (normal fibroblast) | >50 |
These findings indicate that while the compound exhibits significant cytotoxicity against cancer cell lines, it shows lower toxicity towards normal cells .
Antiviral Activity
Despite its promising anticancer properties, preliminary studies have shown that N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide lacks antiviral activity against several viruses in non-toxic concentrations . This suggests that while it may be effective in cancer treatment, its utility in antiviral applications may be limited.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide against various cancer cell lines. The results demonstrated significant inhibition of cell growth in HeLa and A549 cells, supporting its potential as an anticancer agent .
Case Study 2: Enzyme Interaction
Research has focused on the interaction of this compound with specific enzymes involved in nucleotide metabolism. It was found to inhibit thymidylate synthase activity, which is crucial for DNA synthesis and repair, further validating its role as a potential therapeutic agent in oncology .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- Target Compound : The 5-fluoropyrimidine group provides a balance of electronic effects and steric bulk. Fluorine’s electronegativity can enhance binding affinity in enzymatic pockets, as seen in kinase inhibitors like TRK-targeting compounds .
- Molecular weight: 281.34 g/mol, with a simpler methanesulfonamide group .
Ring Structure Modifications
- Target Compound : The five-membered pyrrolidine ring offers conformational rigidity compared to six-membered piperidine derivatives. This may influence binding pocket compatibility in proteins.
- N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 2034615-26-2) : The piperidine ring (six-membered) increases spatial flexibility and introduces a propionamide-linked sulfamoyl group. Molecular weight: 435.5 g/mol, suggesting extended pharmacokinetic properties .
Sulfonamide Group Diversity
- Example 56 () : A benzenesulfonamide derivative with an isopropyl group exhibits a high melting point (252–255°C) and molecular mass (603.0 g/mol), indicative of strong crystalline stability. This highlights the role of bulky substituents in physical properties .
Data Table: Key Structural and Physicochemical Comparisons
Preparation Methods
Preparation of 1-(5-Fluoropyrimidin-2-yl)Pyrrolidin-3-amine
The pyrrolidine core functionalized with a 5-fluoropyrimidin-2-yl group serves as the foundational intermediate. A two-step approach is commonly employed:
-
Nucleophilic Aromatic Substitution (SNAr):
Pyrrolidin-3-amine reacts with 2-chloro-5-fluoropyrimidine under basic conditions. The reaction typically employs potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The electron-deficient pyrimidine ring facilitates substitution at the 2-position, while the fluorine atom at the 5-position remains inert under these conditions. -
Purification and Isolation:
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yields range from 65–75%, with purity confirmed by NMR (δ 8.5 ppm for pyrimidine protons) and LC-MS.
N-Methylation of Pyrrolidine Amine
Introducing the methyl group onto the secondary amine necessitates selective alkylation while preserving the pyrimidine moiety:
-
Reductive Amination:
Treatment of 1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-amine with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) achieves selective N-methylation. This method avoids over-alkylation, with yields of 80–85%. -
Direct Alkylation:
Alternative protocols use methyl iodide in the presence of diisopropylethylamine (DIPEA) in acetonitrile at 50°C. However, this method risks quaternization of the amine, reducing yields to 60–70%.
Sulfonamide Formation
Reaction of Amine with Phenylmethanesulfonyl Chloride
The final step involves coupling N-methyl-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-amine with phenylmethanesulfonyl chloride:
-
Base Selection:
Triethylamine (TEA) or DIPEA in dichloromethane (DCM) at 0–25°C effectively neutralizes HCl byproducts. TEA is preferred for its cost-effectiveness, though DIPEA offers superior solubility in nonpolar solvents. -
Solvent Optimization:
Ethyl acetate and DCM are common solvents. Ethyl acetate provides higher yields (90–95%) due to better solubility of intermediates, whereas DCM facilitates easier workup.
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| TEA/DCM, 0–25°C | 87 | 98 | |
| DIPEA/EtOAc, 25°C | 95 | 99 | |
| NMP Catalyst, 110°C | 92 | 97 |
-
Catalytic Enhancements:
Addition of N-methylpyrrolidone (NMP) as a catalyst at 110°C improves reaction kinetics, reducing time from 6 hours to 3 hours.
Optimization of Reaction Conditions
Temperature and Pressure Effects
Elevated temperatures (110–145°C) under pressurized conditions (14–17 psig) enhance sulfonylation efficiency, particularly for sterically hindered amines. However, prolonged heating above 140°C risks decomposition of the pyrimidine ring.
Workup and Purification
Post-reaction workup involves:
-
Liquid-Liquid Extraction: Separation of organic (toluene or DCM) and aqueous layers removes unreacted sulfonyl chloride and salts.
-
Crystallization: Recrystallization from toluene/water mixtures yields high-purity product (99.5%) suitable for pharmaceutical applications.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >99%. Residual solvents (e.g., DCM) are quantified via gas chromatography (GC).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution to introduce the 5-fluoropyrimidine moiety, followed by sulfonamide coupling. Critical factors include:
- Reagent Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach aromatic rings, as seen in analogous fluoropyrimidine syntheses .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate intermediates. Recrystallization using ethyl acetate/hexane mixtures improves final product purity .
- Yield Optimization : Monitor reaction progress via LC-MS to terminate steps at peak intermediate concentration. For example, pyrimidine ring formation may require anhydrous conditions at 80°C for 12 hours .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. High-resolution data (≤1.0 Å) minimizes thermal motion artifacts .
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm) identifies fluoropyrimidine incorporation, while ¹H-¹³C HSQC confirms pyrrolidine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS (error < 2 ppm) validates molecular formula, distinguishing isotopic peaks for sulfur (³²S vs. ³⁴S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Orthogonal Assays : Compare results from fluorescence polarization (FP), TR-FRET, and radiometric assays to rule out method-specific artifacts. For example, FP may overestimate inhibition due to compound fluorescence .
- Purity Verification : Use chiral HPLC (Chiralpak IA column, heptane/ethanol) to exclude enantiomeric impurities, which can cause false-negative/positive results .
- Cellular Context : Test in isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity. Contradictions may arise from off-target effects in complex biological systems .
Q. What computational strategies are recommended for predicting target interactions and optimizing derivative design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling to model binding to kinases (e.g., CDK2). Validate poses via molecular dynamics (MD) simulations (AMBER, 100 ns trajectories) to assess stability .
- QSAR Modeling : Train models on fluoropyrimidine derivatives using descriptors like LogP, polar surface area, and H-bond acceptors. Bayesian classifiers can prioritize analogs with improved solubility or potency .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., replacing phenyl with pyridyl) to guide synthetic efforts .
Q. How does stereochemical isomerism impact the compound’s biological activity, and how can isomers be characterized?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via supercritical fluid chromatography (SFC; Chiralcel OD-H column, CO₂/ethanol). Assign configurations using electronic circular dichroism (ECD) coupled with TD-DFT calculations .
- Activity Profiling : Test isomers in enzymatic assays (e.g., kinase ADP-Glo™). For example, (R)-isomers may show 10-fold higher inhibition than (S)-isomers due to steric complementarity in ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
